2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C8H11N5O2 and its molecular weight is 209.209. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one are RNA viruses, particularly the influenza virus . This compound has been developed to inhibit the interaction between the RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits of the influenza virus .
Mode of Action
The compound interacts with its targets by binding to the active site stronger than the natural substrate through non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions . This inhibits the interaction between the RdRP PA–PB1 subunits, thereby preventing the replication of the virus .
Biochemical Pathways
The compound affects the biochemical pathway of viral replication. By inhibiting the interaction between the RdRP PA–PB1 subunits, it disrupts the replication process of the influenza virus . This leads to a decrease in the production of new viral particles, thereby limiting the spread of the virus within the host.
Result of Action
The result of the action of this compound is the inhibition of viral replication. By preventing the interaction between the RdRP PA–PB1 subunits, it limits the production of new viral particles . This leads to a decrease in the viral load within the host, helping to control the spread of the virus.
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one are largely derived from its interactions with various biomolecules. The compound has been found to have antiviral properties, particularly against RNA viruses such as influenza virus and flaviviruses
Cellular Effects
In terms of cellular effects, this compound has been shown to have antiviral activity against RNA viruses . It is believed to influence cell function by interfering with viral replication processes, although the exact mechanisms are still being studied.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential inhibition or activation of enzymes
Properties
IUPAC Name |
2-amino-5-(ethoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-2-15-4-5-3-6(14)13-8(10-5)11-7(9)12-13/h3H,2,4H2,1H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJRTGSGHXCSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)N2C(=N1)N=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060062-51-1 |
Source
|
Record name | 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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